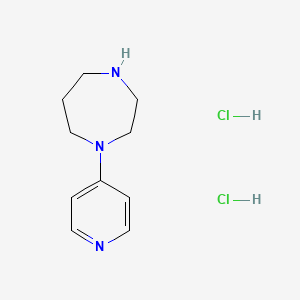

1-(4-Pyridyl)homopiperazine dihydrochloride

Description

The exact mass of the compound 1-(4-Pyridyl)homopiperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Pyridyl)homopiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Pyridyl)homopiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-4-yl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10;;/h2-3,5-6,11H,1,4,7-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIWYJZONPBCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375189 | |

| Record name | 1-(4-Pyridyl)homopiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851292-41-6 | |

| Record name | 1-(4-Pyridyl)homopiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)-1,4-diazepane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(4-Pyridyl)homopiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 1-(4-Pyridyl)homopiperazine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document combines reported data with theoretical discussions and generalized experimental protocols. It is intended to serve as a foundational resource for researchers, offering insights into its physicochemical characteristics, methods for its empirical determination, and potential areas of biological investigation based on structurally related compounds.

Chemical and Physical Properties

1-(4-Pyridyl)homopiperazine dihydrochloride is a salt of the parent compound 1-(4-Pyridyl)homopiperazine. The presence of the two hydrochloride components significantly influences its properties, particularly its solubility and stability.

| Property | Value | Source |

| CAS Number | 851292-41-6 | [1] |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ | [1] |

| Molecular Weight | 250.17 g/mol | [1] |

| Melting Point | 222-224 °C | |

| Appearance | White to off-white crystalline powder (predicted) | |

| pKa | Data not available. Predicted pKa values for the protonated nitrogens would be in the range of 4-6 for the pyridine nitrogen and 8-10 for the homopiperazine nitrogens. | |

| Solubility | Soluble in water.[2][3][4][5] | |

| Stability | Stable under standard conditions. Susceptible to degradation under high pH conditions which would neutralize the hydrochloride salt. | [6] |

Basicity and pKa Considerations

The basicity of 1-(4-Pyridyl)homopiperazine is attributed to its three nitrogen atoms: one on the pyridine ring and two within the homopiperazine ring. In the dihydrochloride salt form, two of these nitrogens are protonated. The pKa values are critical determinants of the compound's ionization state at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

While experimental pKa values for this specific compound are not available, estimations can be made based on analogous structures. The pyridine nitrogen is expected to be the least basic, with a pKa of its conjugate acid likely in the range of 4-6. The two nitrogens of the homopiperazine moiety are more basic, with predicted pKa values for their conjugate acids in the range of 8-10. The dihydrochloride salt form suggests that the two most basic nitrogen atoms are protonated.

Experimental Protocol: Potentiometric Titration for pKa Determination

A standard method for the experimental determination of pKa is potentiometric titration.

Solubility Profile

As a dihydrochloride salt, 1-(4-Pyridyl)homopiperazine is expected to exhibit good aqueous solubility.[2][3][4][5] The solubility is pH-dependent and will be highest at acidic pH where the molecule is fully protonated and will decrease as the pH increases and the compound begins to deprotonate to its less soluble free base form.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Stability Assessment

The chemical stability of 1-(4-Pyridyl)homopiperazine dihydrochloride is a critical parameter for its handling, storage, and formulation. As a salt, it is generally more stable than its free base. However, like many amine-containing compounds, it may be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to cleavage of the pyridyl-homopiperazine bond, although this is unlikely under normal conditions.

-

Oxidation: The nitrogen atoms could be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.

-

pH-dependent degradation: In basic solutions, the deprotonated free base may be less stable and more prone to degradation.[6]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Potential Biological Activity and Signaling Pathways

While specific biological targets for 1-(4-Pyridyl)homopiperazine dihydrochloride have not been reported, the pyridylpiperazine and related scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, particularly in the central nervous system.

Derivatives of pyridinylpiperazine have been investigated for their activity as:

-

α₂-Adrenergic Receptor Antagonists: Certain substituted pyridinylpiperazines have shown potent and selective antagonism at α₂-adrenoceptors.[7]

-

Serotonin Receptor Ligands: The piperazine moiety is a common feature in many serotonin receptor agonists and antagonists.

-

Dopamine Receptor Ligands: Various piperazine-containing compounds exhibit affinity for dopamine receptors.

-

Enzyme Inhibitors: Some pyridylpiperazine derivatives have been explored as inhibitors of enzymes such as urease and dCTP pyrophosphatase 1.[8][9]

Given these precedents, it is plausible that 1-(4-Pyridyl)homopiperazine dihydrochloride could be investigated for its potential to modulate signaling pathways associated with these receptors and enzymes. Any such investigation would require initial screening and binding assays to determine its affinity and activity at these and other potential targets.

Conclusion

1-(4-Pyridyl)homopiperazine dihydrochloride is a compound with physicochemical properties that make it amenable to investigation in a biological context. While there is a scarcity of specific experimental data, this guide provides a framework for its characterization based on its chemical structure and the properties of related molecules. The provided experimental protocols offer a starting point for researchers to empirically determine its pKa, solubility, and stability, which are crucial parameters for any drug development program. Furthermore, the discussion of potential biological targets based on its structural motifs should guide initial pharmacological screening efforts. As with any compound in early-stage research, thorough experimental validation of these properties is essential.

References

- 1. 1-(4-Pyridyl)homopiperazine dihydrochloride [oakwoodchemical.com]

- 2. 1-(4-Pyridyl)piperazine | 1008-91-9 [chemicalbook.com]

- 3. 1-(4-Pyridyl)piperazine CAS#: 1008-91-9 [m.chemicalbook.com]

- 4. 1-(4-Pyridyl)piperazine = 97.0 GC 1008-91-9 [sigmaaldrich.com]

- 5. 1-(4-Pyridyl)piperazine, 97% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Pyridyl)homopiperazine Dihydrochloride and its Analogs

Disclaimer: Publicly available information, including detailed experimental protocols and quantitative biological data for 1-(4-Pyridyl)homopiperazine dihydrochloride (CAS 851292-41-6), is limited. This guide provides a comprehensive overview of this compound's known properties and leverages data from structurally related pyridylpiperazine and homopiperazine derivatives to present a representative technical profile for researchers, scientists, and drug development professionals. The experimental protocols and biological data presented herein are derived from analogous compounds and should be considered as a reference for potential research directions.

Core Compound Properties

1-(4-Pyridyl)homopiperazine dihydrochloride is a heterocyclic compound featuring a pyridine ring linked to a homopiperazine (1,4-diazepane) moiety. The dihydrochloride salt form suggests increased solubility in aqueous solutions, a common characteristic for compounds intended for biological research.

| Property | Value | Source |

| CAS Number | 851292-41-6 | N/A |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ | N/A |

| Molecular Weight | 250.17 g/mol | N/A |

| Canonical SMILES | C1CNCCN(C1)C2=CC=NC=C2.Cl.Cl | N/A |

| Physical Description | Solid (predicted) | N/A |

Synthesis and Characterization

General Experimental Protocol for N-Arylation of Homopiperazine

This protocol is a generalized procedure based on the synthesis of similar N-arylpiperazine and N-aryl-1,4-diazepane derivatives.

Materials:

-

4-chloropyridine hydrochloride

-

Homopiperazine (1,4-diazepane)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

-

Hydrochloric acid (for salt formation)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a solution of homopiperazine (excess molar equivalent) in the chosen solvent, add the base and stir at room temperature.

-

Add 4-chloropyridine hydrochloride to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Liquid Chromatography-Mass Spectrometry).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Dissolve the purified free base in a suitable solvent (e.g., ethanol, diethyl ether) and add a solution of hydrochloric acid (e.g., HCl in ethanol) to precipitate the dihydrochloride salt.

-

Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield 1-(4-Pyridyl)homopiperazine dihydrochloride.

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Pyridyl)homopiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Pyridyl)homopiperazine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of the final compound.

Introduction

1-(4-Pyridyl)homopiperazine dihydrochloride belongs to the class of pyridyl-piperazine derivatives, a scaffold known for its diverse pharmacological activities. The incorporation of a homopiperazine (1,4-diazepane) ring, a seven-membered diazacycloalkane, in place of the more common piperazine ring, can significantly influence the conformational flexibility and physicochemical properties of the molecule, potentially leading to altered biological activity and selectivity. This guide outlines a practical synthetic approach and the analytical methods required for the unambiguous identification and purity assessment of this target compound.

Synthesis of 1-(4-Pyridyl)homopiperazine Dihydrochloride

A plausible and efficient method for the synthesis of 1-(4-Pyridyl)homopiperazine dihydrochloride involves a two-step process:

-

N-Arylation of Homopiperazine: A nucleophilic aromatic substitution reaction between homopiperazine and a suitable 4-substituted pyridine derivative.

-

Salt Formation: Conversion of the resulting free base, 1-(4-Pyridyl)homopiperazine, into its dihydrochloride salt to improve stability and aqueous solubility.

A general reaction scheme is presented below:

Figure 1: Proposed synthetic workflow for 1-(4-Pyridyl)homopiperazine dihydrochloride.

Experimental Protocol: Synthesis of 1-(4-Pyridyl)homopiperazine

This protocol describes the nucleophilic aromatic substitution reaction to form the free base.

Materials:

-

Homopiperazine

-

4-Chloropyridine hydrochloride

-

Potassium carbonate (or another suitable base)

-

N,N-Dimethylformamide (DMF) (or another suitable high-boiling polar aprotic solvent)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add homopiperazine, 4-chloropyridine hydrochloride, potassium carbonate, and N,N-dimethylformamide.

-

Heat the reaction mixture with stirring under a reflux condenser for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(4-Pyridyl)homopiperazine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol: Formation of Dihydrochloride Salt

This protocol details the conversion of the free base to its dihydrochloride salt.

Materials:

-

1-(4-Pyridyl)homopiperazine (free base)

-

Methanolic hydrogen chloride (or ethereal HCl or HCl gas)

-

Methanol (or other suitable solvent)

-

Diethyl ether (as an anti-solvent, if needed)

-

Beaker or flask

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the purified 1-(4-Pyridyl)homopiperazine in a minimal amount of methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in methanol (or another suitable solvent) dropwise with stirring.

-

A precipitate of 1-(4-Pyridyl)homopiperazine dihydrochloride should form. If precipitation is slow, it can be induced by the addition of diethyl ether.

-

Continue stirring in the ice bath for a period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield 1-(4-Pyridyl)homopiperazine dihydrochloride as a solid.

Characterization of 1-(4-Pyridyl)homopiperazine Dihydrochloride

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ |

| Molecular Weight | 250.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a high-melting solid |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts (δ) in ppm are predicted based on the structure and data from similar compounds. The solvent used for NMR analysis (e.g., D₂O or DMSO-d₆) will influence the exact chemical shifts.

¹H NMR (Proton NMR):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridyl protons (α to N) | ~8.0 - 8.2 | Doublet | 2H |

| Pyridyl protons (β to N) | ~6.8 - 7.0 | Doublet | 2H |

| Homopiperazine protons (adjacent to pyridyl N) | ~3.5 - 3.7 | Triplet | 4H |

| Homopiperazine protons (adjacent to other N) | ~3.0 - 3.2 | Triplet | 4H |

| Homopiperazine protons (central methylene) | ~1.9 - 2.1 | Quintet | 2H |

| NH protons | Broad, variable | Singlet | 2H |

¹³C NMR (Carbon NMR):

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridyl carbon (para to N, attached to homopiperazine) | ~155 - 157 |

| Pyridyl carbons (α to N) | ~150 - 152 |

| Pyridyl carbons (β to N) | ~107 - 109 |

| Homopiperazine carbons (adjacent to pyridyl N) | ~48 - 50 |

| Homopiperazine carbons (adjacent to other N) | ~45 - 47 |

| Homopiperazine carbon (central methylene) | ~28 - 30 |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 1-(4-Pyridyl)homopiperazine, the expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of the free base would be observed.

| Ion | Expected m/z |

| [C₁₀H₁₅N₃ + H]⁺ | ~178.13 |

Purity Analysis

The purity of the final compound can be assessed using High-Performance Liquid Chromatography (HPLC). A single sharp peak in the chromatogram would indicate a high degree of purity.

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the successful synthesis of the target compound.

Figure 2: Logical workflow for the characterization of 1-(4-Pyridyl)homopiperazine dihydrochloride.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 1-(4-Pyridyl)homopiperazine dihydrochloride. The outlined protocols are based on established chemical principles for N-arylation and salt formation. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of this compound, facilitating its further investigation in drug discovery and development programs. It is recommended that all experimental work be conducted by trained professionals in a suitably equipped laboratory, adhering to all relevant safety protocols.

Technical Guide: Spectroscopic Characterization of 1-(4-Pyridyl)homopiperazine Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific, publicly available experimental spectroscopic data (NMR, IR, MS) for 1-(4-Pyridyl)homopiperazine dihydrochloride has been identified at the time of writing. This guide provides detailed experimental protocols and expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related compounds. This information is intended to guide researchers in their own data acquisition and interpretation.

Introduction

1-(4-Pyridyl)homopiperazine dihydrochloride is a heterocyclic compound of interest in medicinal chemistry. Its structure comprises a homopiperazine ring linked to a pyridine ring. As a dihydrochloride salt, the nitrogen atoms of the homopiperazine and/or pyridine rings are protonated. Accurate structural elucidation and characterization are crucial for its development and application. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-Pyridyl)homopiperazine dihydrochloride, ¹H and ¹³C NMR will provide key information on the number and connectivity of protons and carbons.

Expected ¹H and ¹³C NMR Data

The expected chemical shifts are influenced by the electron-withdrawing effect of the protonated pyridinium ring and the overall structure of the homopiperazine moiety.

Table 1: Expected ¹H and ¹³C NMR Data for 1-(4-Pyridyl)homopiperazine Dihydrochloride

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Pyridinium H-2, H-6 | ~8.5 - 8.8 | ~145 - 150 | Protons adjacent to the pyridinium nitrogen are highly deshielded. |

| Pyridinium H-3, H-5 | ~7.0 - 7.5 | ~125 - 130 | |

| Pyridinium C-4 | N/A | ~150 - 155 | Quaternary carbon attached to the homopiperazine nitrogen. |

| Homopiperazine CH₂ (adjacent to pyridyl) | ~3.5 - 4.0 | ~45 - 50 | Deshielded by the adjacent pyridinium ring. |

| Homopiperazine CH₂ | ~3.0 - 3.5 | ~40 - 45 | |

| Homopiperazine CH₂ (middle) | ~2.0 - 2.5 | ~25 - 30 | |

| NH⁺ | Variable (broad) | N/A | Chemical shift and appearance are highly dependent on the solvent, concentration, and water content. May exchange with D₂O. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Pyridyl)homopiperazine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.[1][2][3][4] The choice of solvent is critical, as the compound is a salt and may have limited solubility in less polar solvents like CDCl₃. D₂O is often a good choice for hydrochloride salts.

-

Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O, or tetramethylsilane (TMS) for organic solvents, to reference the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.[1] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Data

Table 2: Expected FT-IR Absorption Bands for 1-(4-Pyridyl)homopiperazine Dihydrochloride

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3400 - 3200 | O-H stretch (if hydrated) | Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch | Medium |

| 2700 - 2400 | N-H⁺ stretch (ammonium salt) | Broad, strong |

| ~1640 | Pyridinium ring C=C and C=N stretching | Strong |

| ~1550, 1480 | Pyridinium ring stretching | Medium to strong |

| 1450 - 1400 | CH₂ scissoring | Medium |

| 1200 - 1100 | C-N stretching | Medium |

The presence of a broad and strong absorption in the 2700-2400 cm⁻¹ region is characteristic of an amine salt.[5][6][7] The pyridinium ring vibrations are expected at slightly higher wavenumbers compared to an unprotonated pyridine ring.[5][8][9]

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like 1-(4-Pyridyl)homopiperazine dihydrochloride, the KBr pellet method is common.[10][11][12][13][14]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[10][12] KBr is transparent to IR radiation.

-

Transfer the fine powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet to subtract interferences from atmospheric CO₂ and water.

-

Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable technique for analyzing salts like 1-(4-Pyridyl)homopiperazine dihydrochloride as it is a soft ionization method that can handle pre-existing ions in solution.[15][16][17][18]

Expected Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion of the free base, [M+H]⁺, where M is 1-(4-Pyridyl)homopiperazine. Fragmentation patterns can provide structural information.

Table 3: Expected Mass Spectrometry Data for 1-(4-Pyridyl)homopiperazine

| m/z Value | Assignment | Notes |

| ~190.14 | [M+H]⁺ | Molecular ion of the free base (C₁₀H₁₅N₃). This would be the most prominent peak in the positive ion mode. |

| Varies | [M+Na]⁺, [M+K]⁺ | Adducts with sodium or potassium ions may be observed. |

| < 190 | Fragment ions | Fragmentation may involve cleavage of the homopiperazine ring or the bond connecting the two rings. Common fragments for piperazine derivatives often involve the piperazine ring system.[19][20][21][22] |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[16] A small amount of a volatile acid like formic acid may be added to promote protonation.

-

Ensure the sample is fully dissolved and free of particulate matter.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.[23]

-

Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized to maximize the signal of the ion of interest and control fragmentation.[23]

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis and spectroscopic characterization.

NMR Structural Elucidation Pathway

Caption: Logical workflow for NMR-based structure elucidation.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. Samples - Central Laboratories UCT Prague [clab.vscht.cz]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. scienceijsar.com [scienceijsar.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation | MDPI [mdpi.com]

- 17. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 19. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. preprints.org [preprints.org]

- 23. harvardapparatus.com [harvardapparatus.com]

The Emerging Role of the 1-(4-Pyridyl)homopiperazine Scaffold in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-pyridyl)homopiperazine moiety, a heterocyclic scaffold, is gaining recognition as a valuable fragment in the field of drug discovery. Its unique structural and physicochemical properties make it an attractive starting point for the development of novel therapeutics targeting a range of biological entities. This technical guide provides an in-depth overview of the 1-(4-pyridyl)homopiperazine dihydrochloride fragment and its analogs, focusing on its synthesis, biological activities, and its application in fragment-based drug discovery (FBDD). While specific quantitative data for 1-(4-Pyridyl)homopiperazine dihydrochloride is not extensively available in the public domain, this guide leverages data from closely related pyridyl-piperazine and homopiperazine derivatives to illustrate its potential and provide a framework for its utilization in research.

Physicochemical Properties

The 1-(4-pyridyl)homopiperazine dihydrochloride fragment possesses a combination of features that are advantageous for drug development. The pyridine ring can act as a hydrogen bond acceptor, while the homopiperazine ring provides a flexible scaffold that can be readily modified to explore chemical space and optimize interactions with a biological target. The dihydrochloride salt form generally confers improved aqueous solubility, a desirable property for compound screening and formulation.

Table 1: Physicochemical Properties of 1-(4-Pyridyl)homopiperazine dihydrochloride

| Property | Value | Source |

| CAS Number | 851292-41-6 | Internal Database |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ | Internal Database |

| Molecular Weight | 250.17 g/mol | Internal Database |

Synthesis of Pyridyl-piperazine and -homopiperazine Scaffolds

The synthesis of pyridyl-piperazine and -homopiperazine derivatives can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution of a suitably activated pyridine derivative with piperazine or homopiperazine.

General Experimental Protocol for Synthesis of Pyridylpiperazine Derivatives[1]

A general method for the synthesis of 1-(nitropyridin-2-yl)piperazine derivatives involves the reaction of a chloronitropyridine with piperazine.

Materials:

-

2-chloro-3-nitropyridine

-

Piperazine

-

Acetonitrile (ACN)

-

Potassium carbonate (K₂CO₃)

-

Aryl acetyl chlorides/isocyanates/isothiocyanates

Procedure:

-

A mixture of 2-chloro-3-nitropyridine and an excess of piperazine is refluxed in acetonitrile for 12 hours to yield 1-(3-nitropyridin-2-yl)piperazine.

-

The resulting intermediate is then reacted with various aryl acetyl chlorides, isocyanates, or isothiocyanates in the presence of potassium carbonate in acetonitrile under reflux for 18-36 hours to afford the desired substituted pyridylpiperazine derivatives.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent. The crude product is then purified by column chromatography.

Biological Activity of Homopiperazine and Pyridylpiperazine Analogs

While specific biological data for 1-(4-pyridyl)homopiperazine is limited, studies on analogous structures reveal a broad range of activities, highlighting the potential of this scaffold.

Dopamine and Serotonin Receptor Binding of Homopiperazine Analogs

A study on homopiperazine analogs of haloperidol demonstrated significant binding affinities for dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[1]

Table 2: In Vitro Receptor Binding Affinities (Ki, nM) of Selected Homopiperazine Analogs [1]

| Compound | D₂ (Ki, nM) | 5-HT₂ₐ (Ki, nM) |

| Analog 1 | 4.5 | 12.3 |

| Analog 2 | 8.2 | 25.1 |

| Analog 3 | 15.6 | 40.5 |

Note: The compounds listed are not direct derivatives of 1-(4-Pyridyl)homopiperazine but share the core homopiperazine structure.

Urease Inhibitory Activity of Pyridylpiperazine Derivatives

A series of novel pyridylpiperazine hybrid derivatives were synthesized and evaluated for their urease inhibitory activity. Several compounds exhibited potent inhibition with IC₅₀ values in the low micromolar range.[2]

Table 3: Urease Inhibitory Activity (IC₅₀, µM) of Pyridylpiperazine Derivatives [2]

| Compound | Urease IC₅₀ (µM) |

| 5b | 2.0 ± 0.73 |

| 7e | 2.24 ± 1.63 |

| Thiourea (Standard) | 23.2 ± 11.0 |

Anticancer Activity of Homopiperazine Derivatives

In a study exploring novel homopiperazine derivatives as anticancer agents, a 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivative showed promising activity against a B-cell leukemic cell line.

Table 4: Anticancer Activity of a Homopiperazine Derivative [3]

| Compound | Cell Line | IC₅₀ (µM) |

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | 18 |

Fragment-Based Drug Discovery (FBDD) Workflow

The 1-(4-pyridyl)homopiperazine dihydrochloride fragment is well-suited for use in FBDD campaigns. Its relatively low molecular weight and synthetic tractability allow for the efficient exploration of chemical space around a validated fragment hit.

Experimental Protocol for Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for identifying and characterizing fragment binding to a target protein.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Target protein of interest

-

1-(4-Pyridyl)homopiperazine dihydrochloride and other fragments

-

Immobilization buffers (e.g., sodium acetate)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization: The target protein is immobilized on the surface of the sensor chip using standard amine coupling chemistry.

-

Fragment Screening: A solution of 1-(4-pyridyl)homopiperazine dihydrochloride (typically at a concentration range of 10 µM to 1 mM) is injected over the sensor surface.

-

Data Acquisition: The change in the SPR signal (measured in response units, RU) upon fragment binding is monitored in real-time.

-

Data Analysis: The binding sensorgrams are analyzed to determine binding affinity (K₋) and kinetics (k₋ and k₋).

-

Hit Validation: Positive hits are validated through dose-response experiments and orthogonal techniques like NMR or X-ray crystallography.

Signaling Pathway Context (Hypothetical)

Given the binding of homopiperazine analogs to dopamine and serotonin receptors, derivatives of 1-(4-pyridyl)homopiperazine could potentially modulate signaling pathways associated with these G-protein coupled receptors (GPCRs). For instance, antagonism of the D₂ dopamine receptor could impact the cAMP signaling pathway.

Conclusion

The 1-(4-pyridyl)homopiperazine dihydrochloride fragment represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities exhibited by its analogs make it a valuable tool for medicinal chemists. While further research is needed to fully elucidate the potential of this specific fragment, the data from related compounds strongly suggest its utility in targeting a variety of biological systems. This guide provides a foundational understanding for researchers looking to incorporate this and similar scaffolds into their drug discovery programs.

References

The Enigmatic Potential of 1-(4-Pyridyl)homopiperazine dihydrochloride: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(4-Pyridyl)homopiperazine dihydrochloride is a heterocyclic amine containing a pyridine ring linked to a homopiperazine (1,4-diazepane) moiety. While direct biological data for this specific compound is not publicly available, its structural components—the pyridyl and homopiperazine/piperazine scaffolds—are well-established pharmacophores present in a multitude of biologically active agents. This technical guide explores the potential biological activities of 1-(4-Pyridyl)homopiperazine dihydrochloride by examining the known pharmacological profiles of structurally related compounds. The aim is to provide a foundational understanding that may guide future research and hypothesis-driven investigation into this molecule.

Introduction: Deconstructing the Core Structure

The structure of 1-(4-Pyridyl)homopiperazine dihydrochloride combines two key chemical motifs: the pyridine ring and the homopiperazine ring. The biological activities of derivatives of these parent structures are vast and varied, suggesting that their combination could yield novel pharmacological properties.

-

Pyridine Derivatives: The pyridine ring is a fundamental scaffold in medicinal chemistry, found in drugs with applications across numerous therapeutic areas. Its presence can influence receptor binding, metabolic stability, and pharmacokinetic properties.

-

Piperazine and Homopiperazine Derivatives: The piperazine ring and its seven-membered homolog, homopiperazine, are integral to the structure of many successful drugs. These heterocycles are known to interact with a range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS). Derivatives of these rings have shown efficacy as antipsychotics, antidepressants, antihistamines, and anticancer agents.

Postulated Biological Activities Based on Analogues

Given the absence of direct experimental data, we can infer potential areas of biological activity for 1-(4-Pyridyl)homopiperazine dihydrochloride by analyzing published research on analogous compounds.

Central Nervous System Activity

The pyridylpiperazine moiety is a common feature in centrally acting agents. Research into related structures suggests potential activity in the following areas:

-

Serotonin Receptor Modulation: Derivatives of 1-(aryl)piperazines are known to exhibit high affinity for various serotonin (5-HT) receptor subtypes. A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent 5-HT reuptake inhibition, a key mechanism in antidepressant drugs.[1]

-

Monoamine Oxidase (MAO) Inhibition: Piperazine derivatives have been explored as inhibitors of MAO, an enzyme crucial for the metabolism of neurotransmitters. Novel 1,2,4-triazole-piperazine derivatives have demonstrated significant inhibitory activity against MAO-A, suggesting a potential application in the treatment of depression and anxiety.

-

Dopamine Receptor Antagonism: The piperazine ring is a classic pharmacophore in typical and atypical antipsychotic drugs that target dopamine receptors.

A logical workflow for preliminary screening of 1-(4-Pyridyl)homopiperazine dihydrochloride for CNS activity would involve a series of in vitro binding and functional assays.

Anticancer Potential

Derivatives of both homopiperazine and pyridylpiperazine have been investigated for their antiproliferative effects.

-

Homopiperazine Derivatives: A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane (homopiperazine) derivatives were synthesized and evaluated for their anticancer activity. One compound, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, showed an IC50 value of 18 µM against a B-cell leukemic cell line.[2]

-

Pyridylpiperazine Derivatives: While less common, certain pyridylpiperazine structures have been incorporated into molecules with demonstrated anticancer properties.

The potential signaling pathways that could be targeted are diverse and would require extensive investigation, starting with broad cell viability screens across various cancer cell lines.

Urease Inhibition

Urease is an enzyme implicated in infections by pathogens such as Helicobacter pylori. The pyridylpiperazine scaffold has been identified as a key component in potent urease inhibitors.

-

Pyridylpiperazine Derivatives as Urease Inhibitors: A study on derivatives of 1-(3-nitropyridin-2-yl)piperazine revealed compounds with IC50 values as low as 2.0 µM, significantly more potent than the standard inhibitor thiourea (IC50 = 23.2 µM).[3][4] This suggests that the pyridylpiperazine core of the title compound could potentially interact with the active site of urease.

Proposed Experimental Protocols

To validate the hypothesized biological activities, a structured experimental approach is necessary. The following outlines potential methodologies based on protocols for analogous compounds.

In Vitro Urease Inhibition Assay

Objective: To determine the inhibitory potential of 1-(4-Pyridyl)homopiperazine dihydrochloride against urease.

Methodology:

-

Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in a phosphate buffer (pH 7.0). The substrate solution consists of urea in the same buffer.

-

Assay Procedure: The test compound is pre-incubated with the urease solution for a specified time at room temperature.

-

Reaction Initiation: The urea solution is added to the enzyme-inhibitor mixture to initiate the reaction.

-

Ammonia Quantification: The amount of ammonia produced is quantified using the indophenol method, where the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 625 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve. Thiourea is typically used as a standard positive control.[3][4]

Anticancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of 1-(4-Pyridyl)homopiperazine dihydrochloride on various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., a panel representing different tumor types) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a standard period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[2]

Data Summary (Hypothetical)

While no quantitative data exists for 1-(4-Pyridyl)homopiperazine dihydrochloride, the table below summarizes data for related compounds to provide a benchmark for potential efficacy.

| Compound Class | Target/Assay | Key Compound Example | IC50 Value (µM) | Reference |

| Pyridylpiperazine Derivative | Urease Inhibition | 1-(3-nitropyridin-2-yl)piperazine derivative (5b) | 2.0 ± 0.73 | [3][4] |

| Homopiperazine Derivative | Anticancer (Reh cell line) | 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | 18 | [2] |

| Pyridylpiperazine Derivative | Serotonin Reuptake | Compound A20 | Potent in vitro inhibition | [1] |

Conclusion and Future Directions

1-(4-Pyridyl)homopiperazine dihydrochloride represents an unexplored chemical entity with significant potential for biological activity, inferred from the well-documented pharmacology of its constituent pyridyl and homopiperazine scaffolds. The most promising avenues for initial investigation appear to be in the areas of central nervous system disorders, oncology, and as an antimicrobial agent through urease inhibition.

The immediate next steps should involve the synthesis or acquisition of the compound followed by a systematic in vitro screening campaign based on the protocols and hypotheses outlined in this guide. The results of these initial studies will be critical in determining whether 1-(4-Pyridyl)homopiperazine dihydrochloride or its future derivatives warrant further preclinical development.

References

- 1. 851292-41-6|1-(4-Pyridyl)homopiperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridylpiperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridylpiperazine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary drug discovery and development. This versatile structural framework, characterized by the fusion of a pyridine ring and a piperazine ring, is a key pharmacophore in a multitude of clinically significant therapeutic agents. Its unique physicochemical properties, including its ability to engage in a wide range of molecular interactions and its favorable pharmacokinetic profile, have established it as a critical building block for targeting a diverse array of biological entities. This guide provides a comprehensive technical overview of the pyridylpiperazine core, detailing its role in medicinal chemistry, its primary therapeutic applications, and the experimental methodologies used in its evaluation.

Therapeutic Applications and Mechanisms of Action

The pyridylpiperazine scaffold is most prominently featured in agents targeting the Central Nervous System (CNS), but its utility extends to anti-infective and enzyme inhibition applications.

Central Nervous System Agents

The scaffold is a hallmark of numerous atypical antipsychotics and anxiolytics. These agents primarily modulate dopaminergic and serotonergic pathways, which are critically involved in the pathophysiology of schizophrenia, depression, and anxiety disorders.

-

Dopamine Receptor Modulation: Many pyridylpiperazine derivatives exhibit high affinity for D2-like dopamine receptors (D2, D3, and D4).[1] Their mechanism often involves partial agonism at D2 receptors, a key feature of third-generation antipsychotics like aripiprazole. This "dopamine stabilization" allows the drug to reduce dopaminergic neurotransmission in hyperactive states (e.g., the mesolimbic pathway in psychosis) and increase it in hypoactive states (e.g., the mesocortical pathway), thereby treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[2][3]

-

Serotonin Receptor Modulation: The 5-HT1A serotonin receptor is another principal target. Compounds containing the pyridylpiperazine moiety frequently act as partial agonists at this receptor.[4] Activation of presynaptic 5-HT1A autoreceptors reduces the firing of serotonergic neurons, while postsynaptic receptor activation contributes to the therapeutic effects. This dual action is integral to the anxiolytic and antidepressant properties of drugs like buspirone.[5] Many modern CNS agents are multi-target-directed ligands, engaging a combination of dopamine and serotonin receptors to achieve a superior clinical profile.[6]

Urease Inhibition

Certain pyridylpiperazine derivatives have been identified as potent inhibitors of urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[7] This enzymatic activity is a critical virulence factor for several pathogens, most notably Helicobacter pylori, which uses the ammonia produced to neutralize the acidic environment of the stomach, allowing it to colonize the gastric mucosa and cause ulcers and other gastric disorders.[7][8] By inhibiting urease, these compounds prevent bacterial survival in the stomach, offering a promising therapeutic strategy.[7]

Bacterial Efflux Pump Inhibition

Multidrug resistance (MDR) in Gram-negative bacteria is a major public health crisis, often mediated by efflux pumps like the AcrAB-TolC system, which expel antibiotics from the cell.[9] The pyridylpiperazine scaffold has been validated as a novel class of efflux pump inhibitors (EPIs). These compounds typically act allosterically, binding to a unique site on the transmembrane domain of the AcrB protein.[10] This binding event is thought to disrupt the proton relay cycle that powers the pump, preventing the extrusion of co-administered antibiotics and restoring their efficacy against resistant bacterial strains.[9][11]

Quantitative Biological Data

The following tables summarize key quantitative data for representative pyridylpiperazine and related arylpiperazine derivatives across their primary therapeutic applications.

Table 1: Receptor Binding Affinities (Ki) and Functional Activities (EC50) of CNS-Targeted Derivatives

| Compound/Drug | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Activity Type |

| Aripiprazole | Dopamine D2 | 0.34 - 1.6 | - | Partial Agonist |

| Dopamine D3 | 0.8 | - | Partial Agonist | |

| Serotonin 5-HT1A | 1.7 - 4.2 | - | Partial Agonist | |

| Serotonin 5-HT2A | 3.4 - 10 | - | Antagonist/Inverse Agonist | |

| Buspirone | Serotonin 5-HT1A | 1.1 - 16 | - | Partial Agonist |

| Dopamine D2 | 434 | - | Weak Antagonist | |

| Compound 7b [12] | Dopamine D2 | - | 0.9 | Agonist |

| Dopamine D3 | - | 19 | Agonist | |

| Serotonin 5-HT1A | - | 2.3 | Agonist | |

| Compound 13m [13] | Serotonin 5-HT1A | - | 1.01 | Agonist |

Table 2: Urease Inhibition Data for Pyridylpiperazine Derivatives

| Compound ID | Target Enzyme | IC50 (µM) |

| Compound 5b [7] | Jack Bean Urease | 2.0 ± 0.73 |

| Compound 7e [7] | Jack Bean Urease | 2.24 ± 1.63 |

| Precursor 3 [14] | Jack Bean Urease | 3.90 ± 1.91 |

| Thiourea (Standard) [7] | Jack Bean Urease | 23.2 ± 11.0 |

Table 3: Efflux Pump Inhibition and Antibiotic Potentiation Data

| Inhibitor | Organism | Substrate/Antibiotic | Potentiation (Fold MIC Reduction) |

| BDM73185 | A. baumannii | Chloramphenicol | 2-4 |

| BDM88855 | E. coli | Pyridomycin | >128 |

| BDM91288 | K. pneumoniae | Levofloxacin | Significant in vivo potentiation |

| PAβN (Standard) | P. aeruginosa | Levofloxacin | 16 |

Table 4: Pharmacokinetic Parameters of Representative Drugs

| Drug | Bioavailability (Oral) | Tmax (hours) | Elimination Half-life (t½, hours) | Cmax |

| Aripiprazole | 87% | 3 - 5 | ~75 (Parent), ~94 (Metabolite) | Dose-dependent |

| Buspirone | ~4% | < 1.0 | 2 - 3 | ~2.5 µg/L (20 mg dose) |

Detailed Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the D2 dopamine receptor.

-

1. Membrane Preparation:

-

Harvest cells (e.g., CHO or HEK293) stably expressing the human D2 receptor or dissect brain tissue (e.g., striatum) known to be rich in D2 receptors.

-

Homogenize the cells/tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.[8]

-

-

2. Competitive Binding Assay:

-

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Add serial dilutions of the pyridylpiperazine test compound.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone or [³H]Raclopride) at a concentration near its Kd value.

-

To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or butaclamol) to a set of control wells.

-

Initiate the binding reaction by adding the prepared membrane homogenate to each well.

-

Incubate the plate, typically for 60-90 minutes at room temperature or 37°C, to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[8]

-

-

3. Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Urease Inhibition Assay (Indophenol/Berthelot Method)

This colorimetric assay quantifies urease activity by measuring the production of ammonia.

-

1. Reagent Preparation:

-

Enzyme Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (e.g., 20 mM, pH 7.0).

-

Substrate Solution: Prepare a stock solution of urea in the same buffer.

-

Test Compounds: Dissolve pyridylpiperazine test compounds and a standard inhibitor (e.g., Thiourea) in a suitable solvent like DMSO to create stock solutions, then prepare serial dilutions.

-

Berthelot Reagents:

-

-

2. Assay Procedure (96-well plate format):

-

To appropriate wells, add a small volume (e.g., 5 µL) of the test compound dilutions, standard inhibitor, or solvent (for control).

-

Add the urease enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the urea substrate solution to all wells.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction and begin color development by adding Reagent A, followed by Reagent B to all wells.

-

Incubate at room temperature for 20-30 minutes for the blue-green color to develop.[15]

-

-

3. Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of ~630-670 nm.

-

Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance_test / Absorbance_control)] x 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data with non-linear regression.[2]

-

Bacterial Efflux Pump Inhibition (EPI) Assay (Nile Red Efflux Method)

This is a real-time fluorescence-based assay that directly measures the ability of a compound to inhibit the efflux of a fluorescent dye.

-

1. Cell Preparation:

-

Grow an appropriate bacterial strain (e.g., E. coli expressing AcrAB-TolC) to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash twice with a buffer such as phosphate-buffered saline (PBS).

-

De-energize the cells by resuspending them in buffer containing a proton motive force (PMF) inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP) and incubate. This step prevents active efflux and allows the dye to load.[16]

-

-

2. Dye Loading and Efflux Assay:

-

Add the fluorescent dye Nile Red (a substrate of the AcrB pump) to the de-energized cell suspension and incubate in the dark to allow for accumulation.

-

Wash the cells with buffer to remove the CCCP and extracellular dye.

-

Resuspend the dye-loaded cells in buffer and add them to the wells of a 96-well black microplate.

-

Add various concentrations of the pyridylpiperazine test compound to the wells. Include a no-inhibitor control.

-

Place the plate in a fluorescence plate reader (e.g., Ex: 550 nm, Em: 640 nm).

-

Initiate efflux by adding an energy source, such as glucose, to each well.

-

Immediately begin recording the fluorescence intensity over time (e.g., every 30-60 seconds for 15-30 minutes). Active efflux will cause a decrease in fluorescence as the dye is pumped out.[7][17]

-

-

3. Data Analysis:

-

For each inhibitor concentration, calculate the initial rate of fluorescence decay (the rate of efflux).

-

Plot the efflux rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces the efflux rate by 50%.

-

Signaling Pathways and Logical Diagrams

The therapeutic effects of pyridylpiperazine-based CNS agents are mediated through complex intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate the canonical pathways for the D2 dopamine receptor and the 5-HT1A serotonin receptor.

Caption: D2 Dopamine Receptor Signaling Pathway.

Caption: 5-HT1A Serotonin Receptor Signaling Pathway.

Conclusion

The pyridylpiperazine scaffold represents a privileged structure in medicinal chemistry, with its influence spanning multiple therapeutic areas. Its success, particularly in the development of CNS-acting drugs, is a testament to its favorable structural and physicochemical properties, which allow for fine-tuning of activity across multiple related receptors. The continued exploration of this scaffold in areas like anti-infectives further highlights its versatility. The data and protocols provided in this guide offer a technical foundation for researchers aiming to leverage the unique potential of the pyridylpiperazine core in the design and development of next-generation therapeutic agents.

References

- 1. asm.org [asm.org]

- 2. benchchem.com [benchchem.com]

- 3. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Buspirone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Homopiperazine Derivatives: A Versatile Scaffold for CNS Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The central nervous system (CNS) presents a formidable challenge for drug discovery, demanding molecules with high specificity, efficacy, and the ability to cross the blood-brain barrier. Within the vast landscape of medicinal chemistry, the homopiperazine nucleus, a seven-membered heterocyclic amine, has emerged as a privileged scaffold for the design of novel CNS-active agents. Its unique conformational flexibility and basic nitrogen atoms allow for precise interactions with various G protein-coupled receptors (GPCRs) and transporters, making it a cornerstone in the development of therapeutics for a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the role of homopiperazine derivatives in CNS disorder research, with a focus on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their potential. We will delve into the research targeting Parkinson's disease, Alzheimer's disease, schizophrenia, and depression, presenting key quantitative data and visualizing the intricate signaling pathways and experimental workflows involved.

Core Mechanisms of Action: Targeting Key CNS Receptors

Homopiperazine derivatives exert their effects by modulating the activity of critical neurotransmitter systems. Their structural versatility allows for the fine-tuning of affinity and efficacy at various receptor subtypes, primarily dopamine and serotonin receptors, which are implicated in the pathophysiology of numerous CNS disorders.[1]

Dopaminergic System Modulation

The dopamine system, particularly the D2 and D3 receptor subtypes, is a primary target for antipsychotic and anti-Parkinson's agents.[2] Typical antipsychotics function as D2 receptor antagonists to alleviate the positive symptoms of schizophrenia.[3] Newer multi-target approaches aim for partial agonism at D2/D3 receptors, which may offer a better side-effect profile, particularly for motor and non-motor symptoms in Parkinson's disease.[4][5]

Serotonergic System Modulation

Serotonin (5-HT) receptors are crucial targets for treating depression, anxiety, and psychosis.[6] The 5-HT1A receptor is a key target for anxiolytics and antidepressants, with agonists promoting therapeutic effects.[7] Conversely, antagonism at the 5-HT2A receptor, often in combination with D2 receptor blockade, is a hallmark of atypical antipsychotics, contributing to efficacy against negative symptoms of schizophrenia and reducing extrapyramidal side effects.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]

1-(4-Pyridyl)homopiperazine Dihydrochloride: A Potential Chemical Probe for Neurological and Oncological Research

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-(4-pyridyl)homopiperazine dihydrochloride is limited in publicly available literature. This guide provides a comprehensive overview of its potential as a chemical probe based on the well-documented activities of structurally related pyridylpiperazine and homopiperazine (1,4-diazepane) derivatives. The information herein is intended to serve as a foundation for hypothesis-driven research and experimental design.

Introduction

1-(4-Pyridyl)homopiperazine dihydrochloride is a heterocyclic small molecule featuring a pyridine ring linked to a homopiperazine (1,4-diazepane) moiety. This structural motif is present in numerous biologically active compounds, suggesting that 1-(4-pyridyl)homopiperazine dihydrochloride could serve as a valuable chemical probe for interrogating various biological pathways. The pyridylpiperazine and homopiperazine scaffolds are known to interact with a range of targets, including G-protein coupled receptors (GPCRs) and enzymes, making them privileged structures in medicinal chemistry. This guide explores the potential biological targets, experimental protocols for characterization, and relevant signaling pathways associated with this class of compounds.

Physicochemical Properties

A summary of the basic physicochemical properties for 1-(4-pyridyl)homopiperazine dihydrochloride is presented in Table 1.

| Property | Value | Source |

| CAS Number | 851292-41-6 | [1][2] |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ | [1] |

| Molecular Weight | 250.17 g/mol | [1] |

| Appearance | Solid (form may vary) | General chemical knowledge |

| Solubility | Expected to be soluble in water | General chemical knowledge |

Potential Biological Targets and Quantitative Data from Analogs

Based on structure-activity relationship (SAR) studies of analogous compounds, 1-(4-pyridyl)homopiperazine dihydrochloride is predicted to interact with several key biological targets implicated in neurological disorders and cancer. The following sections summarize quantitative data from structurally related molecules.

Dopamine and Serotonin Receptors

Pyridylpiperazine and homopiperazine derivatives are well-known for their interaction with dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. These receptors are critical targets for antipsychotic and antidepressant drugs.

Table 2: Binding Affinities (Ki, nM) of Representative Pyridylpiperazine and Homopiperazine Analogs for Dopamine and Serotonin Receptors

| Compound | R¹ (Substitution on Phenyl Ring) | R² (Linker and Terminal Group) | D₂ Ki (nM) | D₃ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) | Reference |

| Analog 1 | 2-OCH₃ | H | 40 | 0.3 | - | - | [3] |

| Analog 2 | 2,3-diCl | H | 53 | 0.9 | - | - | [3] |

| SYA 013 (Homopiperazine analog of Haloperidol) | - | - | 43.3 | 158.8 | 117.4 | 23.3 | [4] |

| WAY100635 Analog (o-desmethyl) | - | - | - | - | Potent Antagonist | - | [5] |

Note: "-" indicates data not available in the cited source.

Urease Inhibition

Certain pyridylpiperazine derivatives have demonstrated potent inhibitory activity against urease, an enzyme implicated in infections by pathogens such as Helicobacter pylori.

Table 3: Urease Inhibitory Activity (IC₅₀, µM) of Pyridylpiperazine Derivatives

| Compound | IC₅₀ (µM) | Reference |

| Derivative 5b | 2.0 ± 0.73 | [6][7] |

| Derivative 7e | 2.24 ± 1.63 | [6][7] |

| Thiourea (Standard) | 23.2 ± 11.0 | [6][7] |

Anticancer Activity

Homopiperazine derivatives have been investigated for their potential as anticancer agents.

Table 4: Anticancer Activity (IC₅₀, µM) of a Homopiperazine Derivative

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | 18 | [8] |

Detailed Experimental Protocols

To characterize the potential of 1-(4-pyridyl)homopiperazine dihydrochloride as a chemical probe, the following experimental protocols, adapted from studies on analogous compounds, can be employed.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of the test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of 1-(4-pyridyl)homopiperazine dihydrochloride for dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Materials:

-

HEK293 cells expressing the human D₂ or 5-HT₂ₐ receptor.

-

Radioligand: [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors.

-

Non-specific binding control: Haloperidol for D₂, Mianserin for 5-HT₂ₐ.

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

1-(4-pyridyl)homopiperazine dihydrochloride stock solution (e.g., 10 mM in DMSO).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the receptor of interest.

-

In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

-

For total binding wells, add vehicle (DMSO) instead of the test compound.

-

For non-specific binding wells, add a high concentration of the respective non-specific binding control.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Urease Inhibition Assay

This colorimetric assay measures the inhibition of urease activity.

Objective: To determine the IC₅₀ value of 1-(4-pyridyl)homopiperazine dihydrochloride against Jack bean urease.

Materials:

-

Jack bean urease.

-

Urea solution.

-

Phosphate buffer (pH 7.0).

-

Phenol reagent (containing sodium nitroprusside).

-

Alkali reagent (containing sodium hypochlorite).

-

1-(4-pyridyl)homopiperazine dihydrochloride stock solution.

-

Microplate reader.

Procedure:

-

In a 96-well plate, add phosphate buffer, urease enzyme solution, and varying concentrations of the test compound.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate the plate at 37°C for a further period (e.g., 30 minutes).

-

Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to measure the amount of ammonia produced.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of urease inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the IC₅₀ value of 1-(4-pyridyl)homopiperazine dihydrochloride on a cancer cell line (e.g., Reh).

Materials:

-

Reh (B-cell leukemia) cell line.

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

1-(4-pyridyl)homopiperazine dihydrochloride stock solution.

-

Microplate reader.

Procedure:

-

Seed the Reh cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-